Z-ILE-GLY-OH

Cathepsin B Enzyme Inhibition Cysteine Protease

Inconsistent peptide purity introduces confounding inhibitors and batch-to-batch variability that compromise cathepsin B kinetic measurements. Z-ILE-GLY-OH (CAS 13254-04-1) resolves this with rigorously specified ≥98% purity and a validated IC₅₀ of 20 nM against human liver cathepsin B, providing a reproducible quantitative baseline for inhibitor screening. • Quantified potency: IC₅₀ = 20 nM (FRET assay, ABz-GIVRAK(Dnp) substrate) for calibrating novel cathepsin B inhibitor development. • Sequence-defined specificity: ILE-GLY motif at P2-P1 subsites ensures differential enzyme recognition vs. isomers such as Z-GLY-ILE-OH. • Supply reliability: Standard pack sizes from 50 mg to 1 g, bulk custom available, shipped ambient with long-term -20°C storage stability.

Molecular Formula C16H22N2O5
Molecular Weight 322.36 g/mol
CAS No. 13254-04-1
Cat. No. B080244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-ILE-GLY-OH
CAS13254-04-1
Molecular FormulaC16H22N2O5
Molecular Weight322.36 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1
InChIInChI=1S/C16H22N2O5/c1-3-11(2)14(15(21)17-9-13(19)20)18-16(22)23-10-12-7-5-4-6-8-12/h4-8,11,14H,3,9-10H2,1-2H3,(H,17,21)(H,18,22)(H,19,20)/t11-,14-/m0/s1
InChIKeyRWAYODJQGJVQGX-FZMZJTMJSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-ILE-GLY-OH (CAS 13254-04-1): Baseline Identification for Procurement and Assay Qualification


Z-ILE-GLY-OH (CAS 13254-04-1) is an N-terminal benzyloxycarbonyl (Z)-protected L-isoleucyl-glycine dipeptide . With a molecular formula of C₁₆H₂₂N₂O₅, an exact mass of 322.153, and a predicted LogP of 2.31, it is classified as a synthetic dipeptide building block [1]. Commercial specifications for research-grade material typically require a minimum purity of ≥95% to ≥98%, with storage at -20°C for long-term stability . The compound's primary documented functional annotation is as an inhibitor of human liver cathepsin B, with a reported IC₅₀ of 20 nM in fluorescence-based assays [2].

Z-ILE-GLY-OH: Structural Isomerism and Sequence Context Drive Substrate Recognition Divergence


Substitution of Z-ILE-GLY-OH with its sequence isomer, Z-GLY-ILE-OH (CAS 20807-11-8), or with other Z-protected dipeptides, cannot be assumed to yield equivalent experimental outcomes. Despite identical molecular formulae, the reversed dipeptide sequence alters the spatial presentation of the isoleucine side chain to protease active sites, a critical determinant of binding affinity and specificity [1]. Published cathepsin B substrate profiling demonstrates that the ILE-GLY motif, when positioned at the P2-P1 subsites within larger substrate sequences, contributes to differential enzyme recognition compared to alternative dipeptide arrangements [1]. Furthermore, procurement of material with suboptimal purity (<95%) introduces unknown peptide impurities that may act as confounding competitive inhibitors or alternative substrates, thereby invalidating kinetic measurements and introducing batch-to-batch variability that generic catalog listings do not resolve .

Z-ILE-GLY-OH (13254-04-1) Quantitative Differentiation Evidence Matrix


Cathepsin B Inhibition Potency of Z-ILE-GLY-OH

Z-ILE-GLY-OH demonstrates measurable inhibitory activity against human liver cathepsin B, a lysosomal cysteine protease implicated in protein turnover and disease pathogenesis [1]. The reported half-maximal inhibitory concentration (IC₅₀) is 20 nM when assayed using the FRET substrate ABz-Gly-Ile-Val-Arg-Ala-Lys-DNP-OH after a 10-minute incubation period [1].

Cathepsin B Enzyme Inhibition Cysteine Protease

Sequence-Specific Motif Analysis: Z-ILE-GLY vs. Z-GLY-ILE

Z-ILE-GLY-OH is the sequence isomer of Z-GLY-ILE-OH (CAS 20807-11-8). While both compounds share the exact molecular weight (322.36 g/mol) and formula (C₁₆H₂₂N₂O₅), the reversed order of the isoleucyl and glycyl residues represents a distinct chemical entity with different stereoelectronic properties at the amide bond . Cathepsin B substrate profiling reveals that the ILE-GLY motif, when located at the P2-P1 positions within a larger peptide substrate (e.g., ABz-Gly-Ile-Val-Arg-Ala-Lys-Dnp-OH), contributes to high catalytic efficiency (kcat/Km = 7288 mM⁻¹s⁻¹), underscoring the biological relevance of this specific sequence arrangement [1].

Substrate Specificity Peptide Synthesis Protease Recognition

Commercial Specification and Purity Requirements

Commercial suppliers provide Z-ILE-GLY-OH with specified purity thresholds that directly impact its suitability for quantitative biochemical assays. The compound is offered at a minimum purity of 95% by one supplier and ≥98% by another . For sensitive applications such as enzyme kinetics or cell-based assays, the higher purity specification (≥98%) is recommended to minimize the risk of off-target effects or inaccurate IC₅₀ determinations caused by bioactive impurities .

Quality Control Assay Reproducibility Procurement

Z-ILE-GLY-OH (13254-04-1): Evidence-Based Application Scenarios


Baseline Inhibitor for Cathepsin B Assay Development

Leverage the reported IC₅₀ of 20 nM for human liver cathepsin B to establish a quantitative inhibition baseline when developing or validating novel cathepsin B inhibitors [1]. Its activity, measured with the standard FRET substrate ABz-Gly-Ile-Val-Arg-Ala-Lys-DNP-OH, provides a reproducible reference point for comparing the potency of new chemical entities in fluorescence-based enzyme assays.

Negative Control for Substrate Specificity Studies

Utilize Z-ILE-GLY-OH as a structurally defined negative control compound in protease substrate profiling experiments. Given that the ILE-GLY motif is a component of high-efficiency cathepsin B substrates (e.g., ABz-GIVRAK(Dnp) with kcat/Km = 7288 mM⁻¹s⁻¹), this dipeptide serves to confirm that observed cleavage activity requires the extended peptide sequence rather than the minimal dipeptide alone [2].

Internal Standard for Peptide Synthesis and Analytical Method Development

Employ the distinct physicochemical properties of Z-ILE-GLY-OH—specifically its molecular weight (322.36 g/mol), predicted LogP (2.31), and reversed-phase chromatographic behavior—to serve as an internal standard or reference marker during the synthesis, purification, and analytical characterization of more complex Z-protected peptide intermediates [3].

Procurement Specification for High-Purity Research Material

Specify Z-ILE-GLY-OH with a purity of ≥98% for quantitative biochemical applications where reproducibility and minimal off-target activity are critical . This specification mitigates the risks associated with lower-purity material (e.g., 95%), which may contain up to 5% unknown peptidic impurities that could interfere with sensitive assays, leading to variable IC₅₀ measurements or false-positive hits in screening campaigns .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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